5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₈N₂O₄S. It is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine derivatives with diketones or ketoesters.
Cyclization: The intermediate product undergoes cyclization to form the thiopyrano ring.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 5,5-dioxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfoxides or sulfones .
Scientific Research Applications
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: Similar structure but lacks the sulfur atom.
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole: Similar structure but without the carboxylic acid group.
Uniqueness
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to the presence of both the thiopyrano and pyrazole rings, as well as the 5,5-dioxide functional group. This combination of features contributes to its distinct chemical and biological properties .
Biological Activity
5,5-Dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes a thiopyrano framework fused with a pyrazole ring. The presence of the dioxo group and carboxylic acid functionality contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that derivatives of thiopyrano compounds exhibit notable antimicrobial properties. For instance, certain analogs demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Thiopyrano Derivatives
Compound | Target Organism | Activity Type | Reference |
---|---|---|---|
5-Dioxo Compound | Staphylococcus aureus | Inhibition | |
5-Dioxo Compound | Bacillus subtilis | Inhibition | |
5-Dioxo Compound | Candida albicans | Antifungal |
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. A study indicated that it could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in vitro . These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Anticancer Potential
The pyrazole scaffold is known for its anticancer properties. Compounds derived from this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .
Case Study:
In a study involving a series of pyrazole derivatives, one compound exhibited IC50 values in the nanomolar range against cancer cell lines, highlighting the potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Cell Signaling Modulation: By affecting signaling pathways related to cell survival and apoptosis, it can exert anticancer effects.
- Direct Antimicrobial Action: The structural features allow for interaction with microbial membranes or essential metabolic pathways.
Properties
IUPAC Name |
5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c10-7(11)6-4-3-14(12,13)2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHBAZLQZIXOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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